![molecular formula C26H35ClN4O2 B12041553 2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride is a novel compound known for its potential as a central nervous system (CNS) penetrant glucagon-like peptide-1 receptor (GLP-1R) positive allosteric modulator (PAM) . This compound has shown promise in augmenting insulin secretion and reversing certain drug-induced conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride involves a multi-step processThe final steps involve the coupling of the pyrrolidinyl moiety and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound would likely involve high-throughput screening and parallel synthesis techniques to optimize yield and purity. The use of automated synthesis platforms can streamline the process, ensuring consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of analogs .
Applications De Recherche Scientifique
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride has several scientific research applications:
Mécanisme D'action
The compound exerts its effects by acting as a positive allosteric modulator of the GLP-1R. This receptor is a family B G protein-coupled receptor (GPCR) activated by endogenous GLP-1 peptides. The compound enhances the receptor’s response to these peptides, potentiating insulin secretion and providing neuroprotective effects . The molecular targets include the GLP-1R, and the pathways involved are related to insulin signaling and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Exenatide: A peptide-based GLP-1R agonist used in the treatment of type II diabetes.
Liraglutide: Another peptide-based GLP-1R agonist with similar therapeutic applications.
Other PAMs: Various small-molecule positive allosteric modulators targeting GLP-1R.
Uniqueness
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride is unique due to its non-peptide structure, CNS penetrance, and high selectivity for GLP-1R. These properties make it a promising candidate for oral administration and long-term therapeutic use .
Propriétés
Formule moléculaire |
C26H35ClN4O2 |
|---|---|
Poids moléculaire |
471.0 g/mol |
Nom IUPAC |
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H34N4O2.ClH/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3;/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31);1H/t19-;/m0./s1 |
Clé InChI |
OCMGNMGYQPPMFF-FYZYNONXSA-N |
SMILES isomérique |
CC(C)N1CCC[C@H]1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5.Cl |
SMILES canonique |
CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


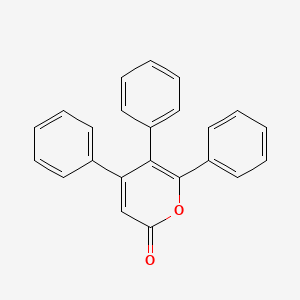
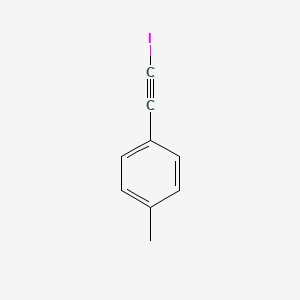
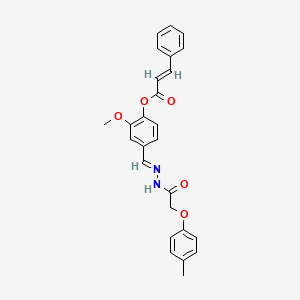
![(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile](/img/structure/B12041504.png)
![4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12041522.png)
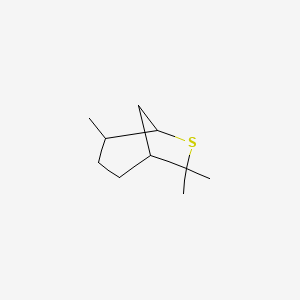
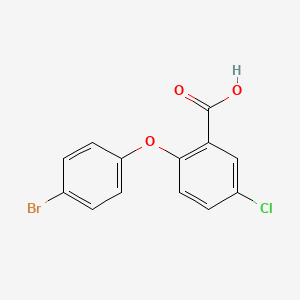

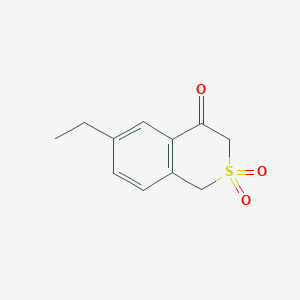
![1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041549.png)

![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)
![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)
![N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041582.png)
